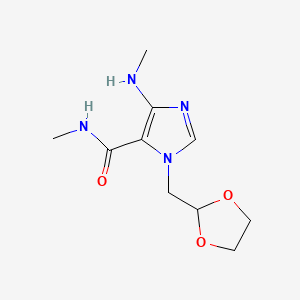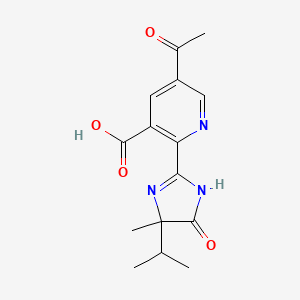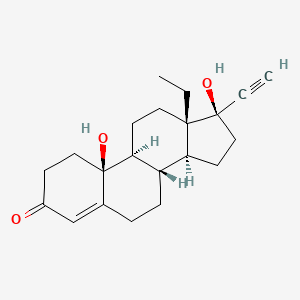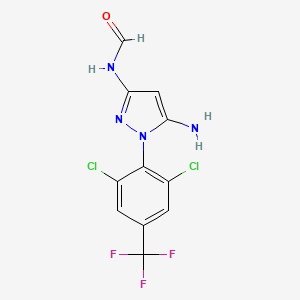
Doxofylline Impurity 1
説明
Doxofylline Impurity 1 is a chemical compound that is commonly used in pharmaceutical research and development . It is a byproduct of the synthesis of doxofylline, which is a medication used to treat respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
Doxofylline Impurity 1 is used in the pharmaceutical industry as a reference standard for the analysis of doxofylline and its related compounds . It is also used as a starting material for the synthesis of other pharmaceutical compounds .Molecular Structure Analysis
The molecular formula for Doxofylline Impurity 1 is C10H16N4O3 . It is an impurity of Theophyline, a xanthine derivative with diuretic, cardiac stimulant, and smooth muscle relaxant activities .Chemical Reactions Analysis
The chemical structure of Doxofylline and its impurities, including Doxofylline Impurity 1, can be analyzed using methods such as HPLC-MS/MS and nuclear magnetic resonance .Physical And Chemical Properties Analysis
Doxofylline Impurity 1 has a molecular weight of 240.26 g/mol . It is a white crystalline solid that is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol .科学的研究の応用
Structural Analysis in Pharmaceutical Analysis
- Field : Pharmaceutical Analysis
- Application : The impurity is used in the determination of the chemical structure of an unknown impurity in doxofylline .
- Methods : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (1H-NMR, 13C-NMR, HMBC) were adopted to analyze the chemical structure of doxofylline and its impurities .
- Results : The chemical structure of the unknown impurity was determined and identified. The established method can provide a comprehensive reference for quality control of doxofylline .
Drug Delivery Systems
- Field : Pharmaceutics
- Application : Doxofylline is used in the formulation of sustained-release tablets in drug delivery systems .
- Methods : The UV spectrophotometric method is used for the estimation of doxofylline .
- Results : The research discusses the formulation of Doxofylline sustained-release tablets having different components in different concentrations .
Respiratory Medicine
- Field : Respiratory Medicine
- Application : Doxofylline is used in the treatment of respiratory diseases .
- Methods : The efficacy and safety profile of doxofylline was compared to theophylline in a clinical study .
- Results : Doxofylline was as effective as theophylline in improving FEV1, and a trend of superiority was detected for doxofylline over theophylline with respect to the reduction in the use of salbutamol as rescue medication .
Quality Control in Pharmaceutical Manufacturing
- Field : Pharmaceutical Manufacturing
- Application : Doxofylline and its impurities are used as reference standards in quality control during the manufacturing process .
- Methods : Various analytical methods such as HPLC, UV spectrophotometry, and mass spectrometry are used to detect and quantify these impurities .
- Results : The presence and quantity of impurities are determined, ensuring the quality and safety of the final pharmaceutical product .
Development of New Drug Delivery Systems
- Field : Pharmaceutics
- Application : Doxofylline is used in the development of new drug delivery systems, such as sustained-release tablets .
- Methods : Various formulations of Doxofylline sustained-release tablets having different components in different concentrations are developed and tested .
- Results : The research discusses the formulation of Doxofylline sustained-release tablets having different components in different concentrations .
Treatment of Asthma
- Field : Respiratory Medicine
- Application : Doxofylline is used in the treatment of asthma, showing similar efficacy to theophylline but with significantly fewer side effects in animal and human studies .
- Methods : Clinical studies comparing the efficacy and safety profile of doxofylline and theophylline .
- Results : Doxofylline has been found to be as effective as theophylline in the treatment of asthma, with significantly fewer side effects .
Compatibility Studies with Other Drugs
- Field : Pharmaceutical Analysis
- Application : Doxofylline and its impurities can be used in compatibility studies with other drugs .
- Methods : High-performance liquid chromatography (HPLC) is used to assess the physical compatibility and chemical stability of doxofylline with methylprednisolone sodium succinate in 0.9% sodium chloride or 5% dextrose injection for intravenous infusion .
- Results : The study showed that doxofylline and methylprednisolone sodium succinate are stable and compatible under normal injection conditions .
Analytical Method Development
- Field : Pharmaceutical Analysis
- Application : Doxofylline impurities can be used for the analytical method development, method validation (AMV), and Quality Control (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Doxofylline .
- Methods : Various analytical methods such as HPLC, UV spectrophotometry, and mass spectrometry are used to detect and quantify these impurities .
- Results : The presence and quantity of impurities are determined, ensuring the quality and safety of the final pharmaceutical product .
将来の方向性
Doxofylline, from which Doxofylline Impurity 1 is derived, has shown similar efficacy to theophylline but with significantly fewer side effects in animal and human studies . Future research could investigate the use of Doxofylline and its impurities, including Doxofylline Impurity 1, in the treatment of respiratory disorders .
特性
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGFFZEKHUMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxofylline Impurity 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)





